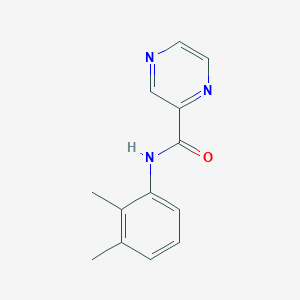

![molecular formula C15H13N3O5 B5539365 2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

2-{[(4-nitrophenoxy)acetyl]amino}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-{[(4-nitrophenoxy)acetyl]amino}benzamide" is a chemical compound that belongs to the class of benzamides. Benzamides are a group of compounds with diverse biological activities, including antimicrobial properties. While specific information on this compound is limited, closely related compounds have been synthesized and studied for their biological activities and chemical properties.

Synthesis Analysis

Compounds similar to "this compound" have been synthesized through various chemical reactions involving nitrophenol derivatives and benzamide or phenylacetamide frameworks. For example, N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides were synthesized and evaluated for their antimicrobial activities against various microorganisms, showcasing the process of integrating nitrophenol derivatives into benzamide structures (Ertan et al., 2007).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has been determined using techniques like single-crystal X-ray diffraction. These studies provide insights into the arrangement of atoms, the dihedral angles between aromatic rings, and the presence of intramolecular and intermolecular hydrogen bonds, which are crucial for understanding the structural features of benzamide derivatives (Saeed et al., 2008).

Scientific Research Applications

Chemoselective Synthesis and Biological Interest

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the formation of N-(2-hydroxyphenyl)benzamides, demonstrates a key synthetic approach. These compounds are of biological interest due to their potential pharmacological activities. This method provides a straightforward route to such compounds, which can be further explored for various scientific applications (Singh, Lakhan, & Singh, 2017).

Antimicrobial and Antitumor Activity

The synthesis of benzimidazoles and their derivatives, starting from compounds like N-(4-acetylphenyl)-4-(5-nitro-1H-benzimidazol-2-yl)-benzamide, has been explored for antimicrobial and antitubercular activities. These studies provide insights into the potential of such compounds in developing new therapeutic agents with specific biological activities (Datta, Parikh, Deo, Bhatt, & Kundu, 2003).

Novel Polyimides for Advanced Materials

Research into novel diamines with built-in sulfone, ether, and amide structures for the synthesis of thermally stable polyimides showcases the material science application of these compounds. Such polyimides have been studied for their properties, including thermal stability and potential use in high-performance materials (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Synthesis and Evaluation of Sulfonamides

The creation of novel acridine and bis-acridine sulfonamides from 4-amino-N-(4-sulfamoylphenyl)benzamide for inhibiting carbonic anhydrase isoforms highlights the role of these compounds in medicinal chemistry. These findings are crucial for developing inhibitors with potential therapeutic applications, especially for conditions involving dysregulated carbonic anhydrase activity (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

properties

IUPAC Name |

2-[[2-(4-nitrophenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c16-15(20)12-3-1-2-4-13(12)17-14(19)9-23-11-7-5-10(6-8-11)18(21)22/h1-8H,9H2,(H2,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARDUNZEHAUSFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)